molecular formula C17H19NO5S B497966 4-(5-Isopropyl-2-methoxyphenylsulfonamido)benzoic acid CAS No. 927638-05-9

4-(5-Isopropyl-2-methoxyphenylsulfonamido)benzoic acid

Cat. No.: B497966
CAS No.: 927638-05-9
M. Wt: 349.4g/mol
InChI Key: CLNHEQDJZIJKOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Isopropyl-2-methoxyphenylsulfonamido)benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Isopropyl-2-methoxyphenylsulfonamido)benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the sulfonation of 5-isopropyl-2-methoxyaniline, followed by coupling with benzoic acid derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-(5-Isopropyl-2-methoxyphenylsulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated sulfonamides.

Scientific Research Applications

4-(5-Isopropyl-2-methoxyphenylsulfonamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(5-Isopropyl-2-methoxyphenylsulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropylbenzoic acid: Similar structure but lacks the sulfonamide group.

    2-Methoxybenzoic acid: Contains the methoxy group but differs in the position and absence of the sulfonamide group.

    Sulfanilamide: Contains the sulfonamide group but lacks the benzoic acid moiety.

Uniqueness

4-(5-Isopropyl-2-methoxyphenylsulfonamido)benzoic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

4-[(2-methoxy-5-propan-2-ylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-11(2)13-6-9-15(23-3)16(10-13)24(21,22)18-14-7-4-12(5-8-14)17(19)20/h4-11,18H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNHEQDJZIJKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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